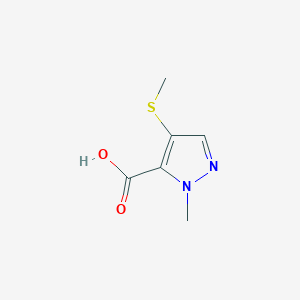![molecular formula C20H16O5 B2518794 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-92-4](/img/structure/B2518794.png)
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene derivatives has been a subject of interest due to their biological activities. In the first paper, a unique process for synthesizing 8a-methoxy-2H,6H-chromen-6-ones is described. The method involves phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol, followed by reduction with DIBAL-H to yield 2-substituted-Δ3,4-chromenes. This process is notable for introducing the heteroatom from a side chain rather than an initially attached benzene ring .
In another study, an efficient synthesis of racemic 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, a potent inhibitor of phosphoinositide 3-kinase (PI3K), is reported. The synthesis involves a tandem oxa-Michael–Henry reaction, followed by a chemical resolution and derivation strategy to obtain enantiomerically pure forms of the compound. The absolute configurations of these chiral molecules were determined by circular dichroism .
The third paper presents the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives. The process begins with the solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This compound is then α-brominated and cyclized with Thiourea to produce the main scaffold, which is further reacted with different Acid chloride to isolate title compound derivatives .
Molecular Structure Analysis
The molecular structure of 8-methoxy-2H-chromen-2-one derivatives is characterized by the presence of a chromene ring, which is a benzopyran derivative with a fused benzene and pyran ring. The methoxy group at the 8-position and various substituents at other positions contribute to the diversity of these compounds. The absolute configurations of chiral chromene derivatives can be determined using techniques such as circular dichroism, as demonstrated in the synthesis of enantiomerically pure 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromene derivatives include phenolic oxidation, tandem oxa-Michael–Henry reaction, α-bromination, and cyclization with Thiourea. These reactions are crucial for constructing the chromene core and introducing various functional groups that contribute to the biological activity of the compounds. The use of catalysts such as Piperidine and protecting groups like tert-butyldimethylsilyloxy (TBS) are also essential in the synthesis process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-2H-chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy and other substituents affects properties such as solubility, melting point, and reactivity. The synthesized compounds' structures are confirmed using spectroscopic methods like 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, which provide insights into their chemical properties. Additionally, the biological activities of these compounds, such as antimicrobial, antifungal, and antimalarial properties, are indicative of their chemical reactivity and interaction with biological targets .
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to "8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" have been synthesized and characterized, showing antimicrobial activity against a range of bacterial cultures and fungi. Metal complexes of coumarin derivatives, for instance, exhibit enhanced activity upon coordination with metals, demonstrating a potential avenue for the development of new antimicrobial agents (Vyas et al., 2009).
Organic Synthesis and Catalysis
Research in organic synthesis has led to novel methodologies utilizing phenolic oxidation for the synthesis of chromen-6-ones and corresponding chromenes, showcasing innovative approaches to heterocyclic synthesis (Pelter et al., 1997). Moreover, polystyrene-supported catalysts have been employed in the synthesis of Warfarin and its analogues via the Michael addition, illustrating the role of these compounds in medicinal chemistry and pharmaceuticals (Alonzi et al., 2014).
Fluorescence and Sensing Applications
Certain derivatives exhibit unique fluorescence properties in protic environments, suggesting their utility in developing fluorogenic sensors for various applications (Uchiyama et al., 2006). This property is crucial for applications in molecular imaging, diagnostics, and environmental sensing.
Natural Product Synthesis
Chromen-2-one derivatives have been identified in natural products with potential bioactive properties. Studies have isolated and characterized such compounds from sources like Chinese eaglewood, indicating their significance in the search for new therapeutic agents (Liu et al., 2008).
Photovoltaic Properties
Research into the electronic and photovoltaic properties of chromen-2-one-based organic dyes for use in dye-sensitized solar cells has been conducted. These studies explore the potential of such compounds in improving the efficiency of solar energy conversion systems, highlighting their importance in renewable energy technologies (Gad et al., 2020).
特性
IUPAC Name |
8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLWDSQANNIBO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

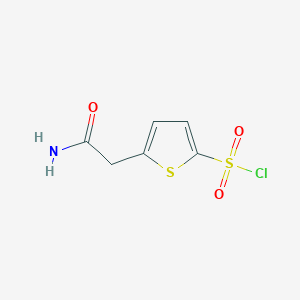
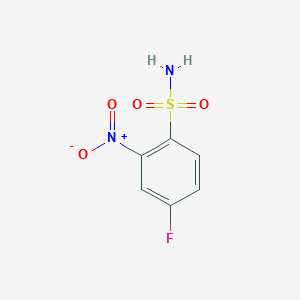
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)
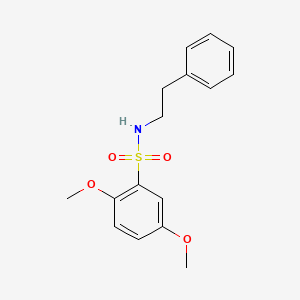
![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
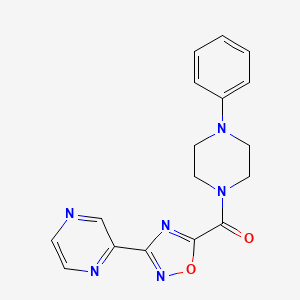

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
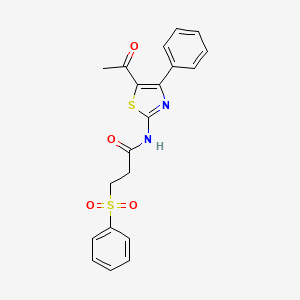

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)
